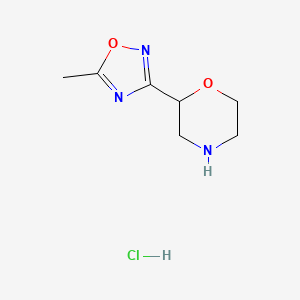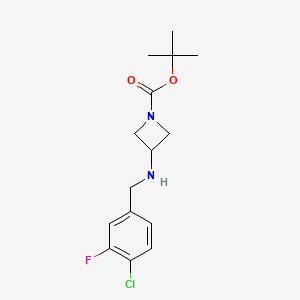
tert-Butyl 3-((4-chloro-3-fluorobenzyl)amino)azetidine-1-carboxylate
Overview
Description
Tert-Butyl 3-((4-chloro-3-fluorobenzyl)amino)azetidine-1-carboxylate, also known as TB-3CFBA, is an organic compound of the azetidine family. It is a versatile building block for the synthesis of a wide range of compounds with potential applications in various research areas such as medicinal chemistry, material science and biochemistry. TB-3CFBA has a variety of uses due to its unique structure and properties.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches : Research has demonstrated various synthesis methods for compounds similar to tert-butyl 3-((4-chloro-3-fluorobenzyl)amino)azetidine-1-carboxylate. For instance, the synthesis of ethyl and tert-butyl azidoformate with certain acetals, leading to protected amines, showcases methods of producing complex azetidine derivatives (Nativi, Reymond, & Vogel, 1989). Additionally, the synthesis of enantiopure azetidine-2-carboxylic acids through modification of certain esters indicates a pathway to create azetidine derivatives with specific properties (Sajjadi & Lubell, 2008).
Chemical Characterization : The molecular structure and characterization of similar compounds, like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, have been extensively studied. This includes spectroscopic analysis and crystal X-ray diffraction studies, providing insights into the molecular architecture and potential reactivity of similar azetidine derivatives (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Applications in Medicinal Chemistry and Biology
Antimicrobial and Antibacterial Properties : Azetidine derivatives have been explored for their potential antimicrobial activities. For example, certain substituted phenyl azetidines have been synthesized and evaluated for their antimicrobial properties, suggesting a potential area of application for tert-butyl azetidine derivatives in combating bacterial infections (Doraswamy & Ramana, 2013).
Potential as Building Blocks in Pharmaceutical Compounds : Azetidine derivatives have been used as building blocks in the synthesis of complex molecules with potential pharmaceutical applications. This includes their use in the synthesis of novel fluoroquinolones and other antibiotics, highlighting the versatility of azetidine derivatives in drug design and development (Ikee et al., 2008).
properties
IUPAC Name |
tert-butyl 3-[(4-chloro-3-fluorophenyl)methylamino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-11(9-19)18-7-10-4-5-12(16)13(17)6-10/h4-6,11,18H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQCOXMSYAGGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1448033.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B1448034.png)
![{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride](/img/structure/B1448035.png)

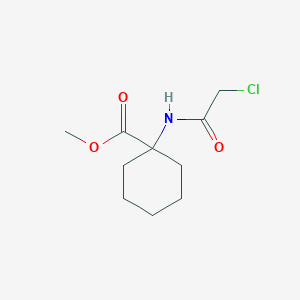
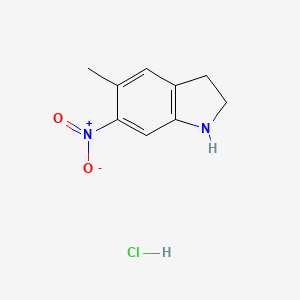
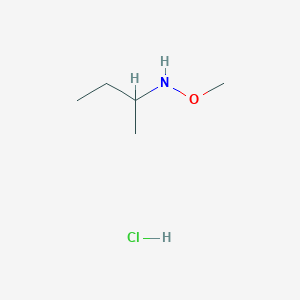

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1448048.png)

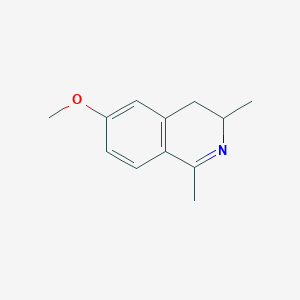
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B1448053.png)
